
NSC-33994-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-33994-d4 is a deuterated form of NSC-33994, a compound known for its potent and specific inhibition of Janus kinase 2 (JAK2). The molecular formula of this compound is C28H38D4N2O2, and it has a molecular weight of 442.67 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-33994-d4 involves the incorporation of deuterium atoms into the parent compound NSC-33994. The parent compound, NSC-33994, can be synthesized through a series of organic reactions involving the coupling of specific phenol derivatives with diethylamino groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
NSC-33994-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated amines.
Scientific Research Applications
NSC-33994-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Cell Signaling Studies: Employed in studies involving JAK2-mediated cell signaling pathways.
Cancer Research: Investigated for its potential therapeutic effects in treating myeloproliferative neoplasms and other hematologic malignancies.
Mechanism of Action
NSC-33994-d4 exerts its effects by selectively inhibiting JAK2, a tyrosine kinase involved in cytokine-mediated signal transduction. The compound binds to the active site of JAK2, preventing its autophosphorylation and subsequent activation of signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene transcription and reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
AG490: Another JAK2 inhibitor but lacks sufficient target specificity.
NSC 663284: A compound with similar inhibitory effects on JAK2.
Uniqueness
NSC-33994-d4 is unique due to its high specificity for JAK2 and its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Properties
CAS No. |
1795134-33-6 |
|---|---|
Molecular Formula |
C28H42N2O2 |
Molecular Weight |
442.68 |
IUPAC Name |
2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+/i19D2,20D2 |
InChI Key |
QFNJFVBKASKGEU-VXAQQSGFSA-N |
SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC |
Synonyms |
4,4’-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[2-[(diethylamino)methyl]phenol-d4; (E)-4,4’-(1,2-Diethyl-1,2-ethenediyl)bis[2-[(diethylamino)methyl]phenol-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


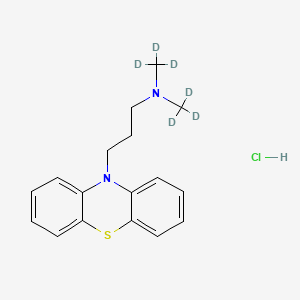
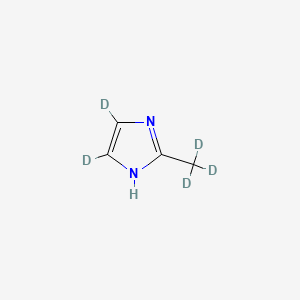
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
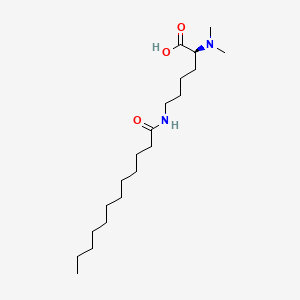
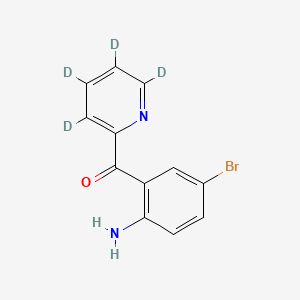

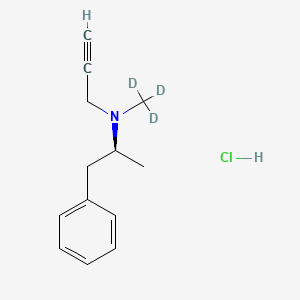
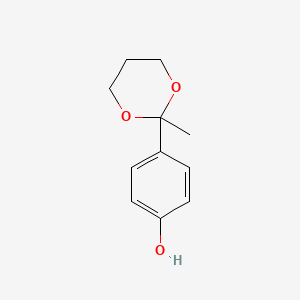
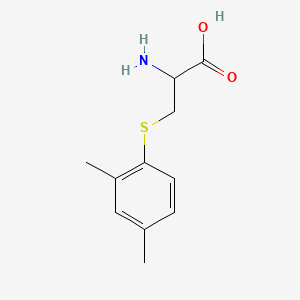
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
